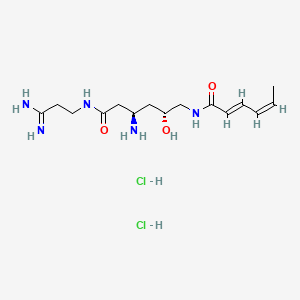
Sperabillin A (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sperabillin A (HCl) is an antibacterial antibiotic with potent in vivo activity, isolated from Pseudomonas fluorescens YK-437.
Aplicaciones Científicas De Investigación
Introduction to Sperabillin A (Dihydrochloride)
Sperabillin A (dihydrochloride) is a compound derived from the natural product sperabillin, which was isolated from Pseudomonas fluorescens. It has garnered attention in scientific research due to its unique chemical structure and potential therapeutic applications, particularly in the fields of antibacterial and anti-tumor activity. This article explores the comprehensive applications of Sperabillin A, supported by case studies and data tables.
Structure of Sperabillin A
- Chemical Formula : C₁₃H₁₈Cl₂N₄O₃
- Molecular Weight : 335.22 g/mol
- IUPAC Name : 3-[[(3R,5R)-3-amino-6-[(2E,4Z)-2,4-hexadienoylamino]-5-hydroxyhexanoyl]amino]propanamidine dihydrochloride
Antibacterial Activity
Sperabillin A has been studied for its antibacterial properties against various strains of bacteria. Research indicates that it exhibits significant activity against both Gram-positive and some Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study demonstrated that Sperabillin A showed potent in vitro antibacterial activity, with minimum inhibitory concentration values indicating effectiveness against resistant bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Anti-Tumor Activity
Recent investigations have highlighted the anti-tumor properties of Sperabillin A, particularly through its polymerized forms.
Case Study: Polymerized Sperabillin A
Polymers derived from Sperabillin A were shown to selectively inhibit the proliferation of human umbilical vein endothelial cells (HUVE) and demonstrated anti-tumor activity against B16 melanoma in vivo. Higher molecular weight polymers exhibited stronger inhibition, suggesting a correlation between polymer size and biological efficacy .
Synthesis and Derivatives
The synthesis of Sperabillin A and its derivatives has been a focal point in research, aiming to enhance its pharmacological properties.
Synthesis Techniques
- Enantioselective Synthesis : Researchers have developed methods for synthesizing enantiomerically pure forms of Sperabillin A using stereoselective reduction techniques .
- Derivatives : Various derivatives have been synthesized to explore their biological activities, including modifications at the C-6 position which have shown varied antibacterial effects compared to the parent compound .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods Overview
Propiedades
Número CAS |
111337-87-2 |
|---|---|
Fórmula molecular |
C15H29Cl2N5O3 |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
(3R,5R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-5-hydroxyhexanamide;dihydrochloride |
InChI |
InChI=1S/C15H27N5O3.2ClH/c1-2-3-4-5-14(22)20-10-12(21)8-11(16)9-15(23)19-7-6-13(17)18;;/h2-5,11-12,21H,6-10,16H2,1H3,(H3,17,18)(H,19,23)(H,20,22);2*1H/b3-2-,5-4+;;/t11-,12-;;/m1../s1 |
Clave InChI |
OQKJNDABNFAQAJ-JDZFPWRWSA-N |
SMILES |
CC=CC=CC(=O)NCC(CC(CC(=O)NCCC(=N)N)N)O.Cl.Cl |
SMILES isomérico |
C/C=C\C=C\C(=O)NC[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O.Cl.Cl |
SMILES canónico |
CC=CC=CC(=O)NCC(CC(CC(=O)NCCC(=N)N)N)O.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sperabillin A (HCl); |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















